4-(2-Furylcarbonyl)piperazinyl pyrrolidinyl ketone is a chemical compound with the molecular formula CHNO. It is classified under the category of organic compounds, specifically as a ketone and a piperazine derivative. The compound features a pyrrolidinyl group and a furan moiety, which contribute to its unique properties and potential applications in various scientific fields.
This compound can be found in chemical databases such as PubChem, which provides comprehensive information about its structure, properties, and classification. The PubChem database identifies it with the Compound Identifier (CID) 971283, allowing researchers to access detailed data regarding its chemical nature and potential uses .
4-(2-Furylcarbonyl)piperazinyl pyrrolidinyl ketone is classified as:
The synthesis of 4-(2-Furylcarbonyl)piperazinyl pyrrolidinyl ketone can be approached through several methods, typically involving the reaction of piperazine derivatives with furan-based carbonyl compounds.
The molecular structure of 4-(2-Furylcarbonyl)piperazinyl pyrrolidinyl ketone can be depicted as follows:
4-(2-Furylcarbonyl)piperazinyl pyrrolidinyl ketone may participate in various chemical reactions due to its functional groups:
The reactivity of this compound is largely dictated by the presence of both the piperazine and furan functionalities, which can stabilize intermediates during various transformations.
The mechanism of action for 4-(2-Furylcarbonyl)piperazinyl pyrrolidinyl ketone largely depends on its interactions at the molecular level within biological systems:
Research into its specific mechanisms is ongoing, but preliminary studies suggest potential roles in modulating neurotransmitter systems or other biochemical pathways.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the identity and purity of synthesized compounds.
4-(2-Furylcarbonyl)piperazinyl pyrrolidinyl ketone has potential applications in various scientific domains:
The compound integrates three distinct subunits:
Stereoelectronic Properties:
Table 1: Structural Comparison to Key Analogues [1]
Compound | Core Structure | Molecular Formula | Key Features |
---|---|---|---|
4-(2-Furylcarbonyl)piperazinyl pyrrolidinyl ketone | Furan–piperazine–pyrrolidinone | ~C₁₇H₂₀N₃O₃ (est.) | Dual ketone bridges, tertiary amines |
2-Furyl-4-(piperidylcarbonyl)piperidyl ketone | Furan–piperidine–piperidine | C₁₆H₂₂N₂O₃ | Symmetric piperidine cores |
2-Furyl-4-(2-pyridyl)piperazinyl ketone | Furan–piperazine–pyridine | C₁₄H₁₅N₃O₂ | Aromatic pyridine terminus |
The compound emerged from systematic efforts to optimize non-carboxylate inhibitors of aldo-keto reductases (AKRs), circumventing pharmacokinetic limitations of carboxylic acid-based drugs:
Table 2: Key Developments in Heterocyclic Ketone Chemistry [2] [5]
Year | Innovation | Impact |
---|---|---|
2013 | Non-carboxylate AKR1C3 inhibitors | Avoided carrier-mediated transport limitations |
2010s | Furyl ketone incorporation | Enhanced passive diffusion across membranes |
2000s | Ullmann coupling for N-arylation | Enabled C–N bond formation in heterocycles |
Target Engagement
The compound inhibits AKR1C3 (aldo-keto reductase 1C3), an enzyme overexpressed in prostate/breast cancers and leukemias. Unlike carboxylate inhibitors (e.g., flufenamic acid), it avoids the oxyanion hole (Tyr55/His117) and instead:
Pharmacological Advantages
Table 3: Target Interaction Profile [2]
Target | Binding Region | Affinity (IC₅₀) | Selectivity vs. AKR1C1 |
---|---|---|---|
AKR1C3 | SP1/SP3 pockets | <100 nM (estimated) | >50-fold |
COX-1/COX-2 | Not engaged | >10 μM | N/A |
Applications in Drug Design
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1